![molecular formula C9H14F2O B13521579 {8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13521579.png)
{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{8,8-Difluorobicyclo[321]octan-3-yl}methanol is a bicyclic compound with the molecular formula C₉H₁₄F₂O It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a bicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol typically involves the fluorination of a bicyclo[3.2.1]octane derivative followed by the introduction of a hydroxyl group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The hydroxyl group can be introduced through a subsequent reaction with a suitable alcohol precursor under controlled conditions .
Industrial Production Methods
Industrial production methods for {8,8-Difluorobicyclo[32 the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the bicyclic structure.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the bicyclic framework .
Scientific Research Applications
{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of {8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol involves its interaction with specific molecular targets. The fluorine atoms and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methanol: Another fluorinated bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octan-3-ol: A bicyclic compound with a nitrogen atom in the ring, used in the synthesis of tropane alkaloids.
Uniqueness
{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol is unique due to its specific fluorination pattern and the presence of a hydroxyl group. This combination of features provides distinct chemical reactivity and potential for various applications that are not shared by its analogs .
Properties
Molecular Formula |
C9H14F2O |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
(8,8-difluoro-3-bicyclo[3.2.1]octanyl)methanol |
InChI |
InChI=1S/C9H14F2O/c10-9(11)7-1-2-8(9)4-6(3-7)5-12/h6-8,12H,1-5H2 |
InChI Key |
OEAJLYYBSDTJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1C2(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(cyclohexyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13521500.png)
![2-bromo-1-[(3-methyloxetan-3-yl)methyl]-1H-imidazole](/img/structure/B13521504.png)
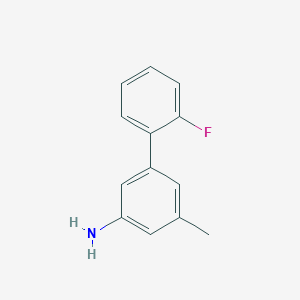

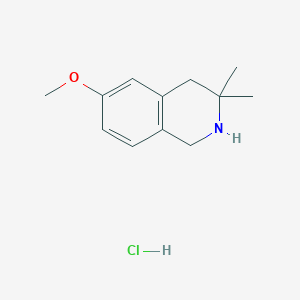
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate](/img/structure/B13521540.png)

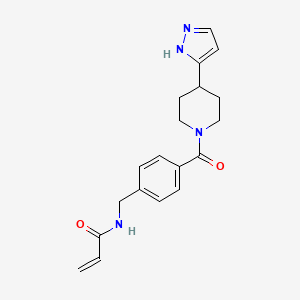
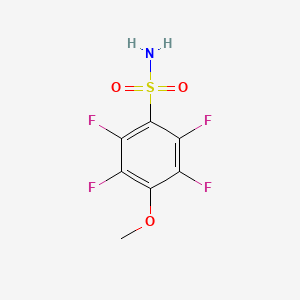
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
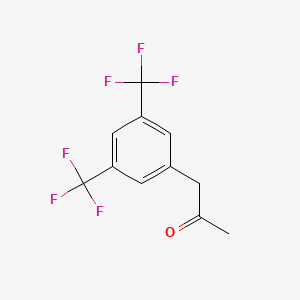
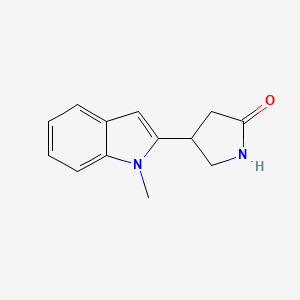
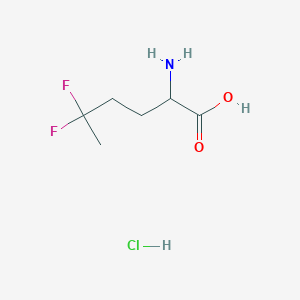
![1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B13521572.png)
